2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic organic compound notable for its unique quinoline structure. It features two chlorine atoms at positions 2 and 4 and is characterized by a partially saturated tetrahydroquinoline framework. The molecular formula of this compound is , with a molecular weight of 216.06 g/mol . This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
The compound is classified under heterocyclic compounds, specifically within the quinoline derivatives. It can be sourced from chemical suppliers that specialize in research-grade materials, such as BenchChem and PubChem . Its chemical structure is defined by specific IUPAC nomenclature, which helps in identifying its properties and reactivity.
The synthesis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2,4-dichloroaniline with 3,3-dimethylbutan-2-one in the presence of a strong acid catalyst. This process involves several key steps:
On an industrial scale, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors for precise control over reaction conditions such as temperature and pressure .
The molecular structure of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one can be represented using various structural notations:
InChI=1S/C9H7Cl2NO/c10-5-4-8(11)12-6-2-1-3-7(13)9(5)6/h4H,1-3H2
C1CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl
These notations provide insight into the arrangement of atoms within the molecule, highlighting the presence of chlorine substituents and the carbonyl group .
2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one can undergo several chemical reactions:
For oxidation reactions, potassium permanganate is commonly used, while palladium on carbon serves as a catalyst for reduction processes. Nucleophiles such as amines or thiols can facilitate substitution reactions under appropriate conditions .
The mechanism of action for 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one involves its interaction with biological targets such as enzymes or receptors. The compound's structure allows it to modulate the activity of these targets through binding interactions. The specific pathways depend on the functional groups present on the compound and their respective affinities for biological macromolecules .
Scientific research applications for 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one include:
This compound's diverse applications highlight its significance in both academic research and industrial settings, making it a valuable subject for ongoing studies in chemistry and pharmacology.
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6
CAS No.: